![molecular formula C14H17ClN2 B1482843 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole CAS No. 2098042-14-7](/img/structure/B1482843.png)
5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanisms .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve kinetic studies and the use of spectroscopic techniques to monitor the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Mechanism of Action
5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole acts as an electrophilic reagent and is involved in the formation of covalent bonds. It is believed to form a covalent bond with the target molecule by donating a pair of electrons to the target molecule. This covalent bond is then stabilized by the presence of a hydrogen bond between the this compound and the target molecule.
Biochemical and Physiological Effects
This compound has been used in various biochemical and physiological studies. It has been found to be an effective inhibitor of the enzyme monoamine oxidase (MAO) which is involved in the metabolism of neurotransmitters. This compound has also been shown to be an effective inhibitor of the enzyme acetylcholinesterase (AChE) which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, this compound has been found to be an effective inhibitor of the enzyme phospholipase A2 (PLA2) which is involved in the breakdown of phospholipids, a type of lipid found in cell membranes.
Advantages and Limitations for Lab Experiments
5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is stable in a wide range of temperatures and pH levels. Furthermore, it is relatively non-toxic and has a low cost. However, this compound has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light and air, which can lead to decomposition.
Future Directions
5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has a wide range of potential future applications. It could be used as a catalyst in the synthesis of various organic compounds, as an intermediate in the synthesis of various pharmaceuticals, and as a reagent in the detection of certain compounds. It could also be used in the development of new drugs and treatments for various diseases, such as Alzheimer's and Parkinson's. In addition, this compound could be used to study the effects of various drugs on the brain and nervous system. Finally, this compound could be used in the development of new diagnostic tools for diseases and disorders.
Scientific Research Applications
5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole has been used in various scientific research applications, such as catalysis, medicinal chemistry, and analytical chemistry. In catalysis, this compound is used as a catalyst in the synthesis of various organic compounds. In medicinal chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals. In analytical chemistry, this compound is used as a reagent in the detection of certain compounds.
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMZZPUTLGPIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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